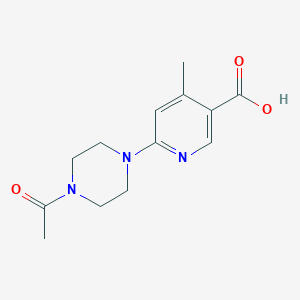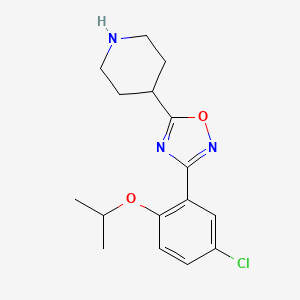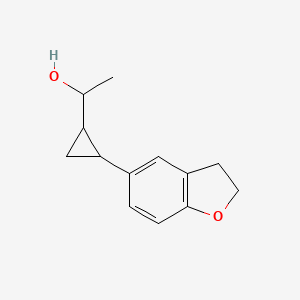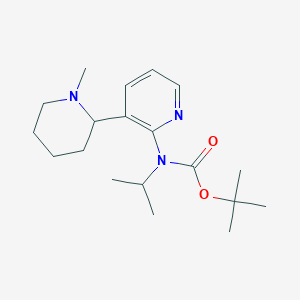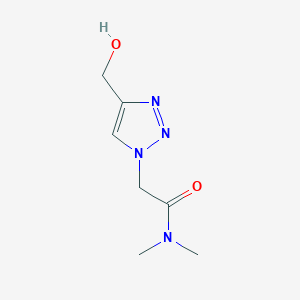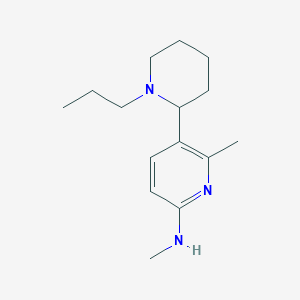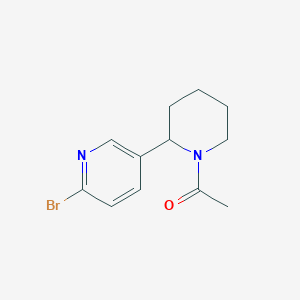
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that features a bromopyridine moiety attached to a piperidine ring via an ethanone linker
Métodos De Preparación
The synthesis of 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Bromination: The starting material, pyridine, is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring.
Piperidine Introduction: The brominated pyridine is then reacted with piperidine under suitable conditions to form the piperidine derivative.
Ethanone Linker Addition: Finally, the ethanone linker is introduced through a reaction with an appropriate acylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), varying temperatures, and specific catalysts to facilitate the reactions[3][3] .
Aplicaciones Científicas De Investigación
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring may interact with receptor sites or enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone can be compared with similar compounds such as:
- 1-(6-Bromopyridin-2-yl)piperidin-4-ol
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(6-Bromopyridin-3-yl)ethanone
These compounds share structural similarities but differ in the position of the bromine atom and the nature of the substituents on the pyridine and piperidine rings. The unique positioning of the bromine atom and the ethanone linker in this compound contributes to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H15BrN2O |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
1-[2-(6-bromopyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3 |
Clave InChI |
HWPHFXRMAUKRIU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCCC1C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




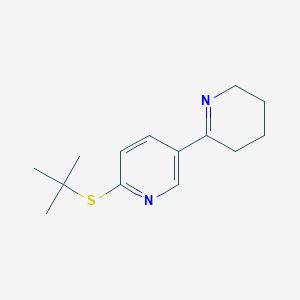


![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
